molecular formula C6H8O5 B3281635 (2S,3S)-dimethyl oxirane-2,3-dicarboxylate CAS No. 73889-79-9

(2S,3S)-dimethyl oxirane-2,3-dicarboxylate

Cat. No. B3281635
CAS RN: 73889-79-9
M. Wt: 160.12 g/mol
InChI Key: KAGHUYFLGPUYKE-IMJSIDKUSA-N
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Description

Synthesis Analysis

The active inhibitory epoxide group ethyl-(2S,3S)-oxirane-2,3-dicarboxylate was generated by adding 5.25 ml 0.1 M KOH in EtOH dropwise to 100 mg diethyl-(2S,3S)-(+)-2,3-epoxysuccinate (Acros Organics) in 3 ml EtOH on ice within two hours and further stirring at room temperature for one hour .


Molecular Structure Analysis

The chemical formula of “(2S,3S)-dimethyl oxirane-2,3-dicarboxylate” is C10H14O6.


Chemical Reactions Analysis

“(2S,3S)-dimethyl oxirane-2,3-dicarboxylate” is known to be a versatile building block used in the synthesis of a variety of complex molecules, including natural products, pharmaceuticals, and agrochemicals.

Safety and Hazards

“(2S,3S)-dimethyl oxirane-2,3-dicarboxylate” is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

dimethyl (2S,3S)-oxirane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGHUYFLGPUYKE-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251074
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-dimethyl oxirane-2,3-dicarboxylate

CAS RN

73889-79-9
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73889-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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